molecular formula C17H16F2O B3021855 3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-58-6

3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B3021855
CAS No.: 898794-58-6
M. Wt: 274.3 g/mol
InChI Key: YYCQGPLBZZKGGP-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and two methyl groups attached to a phenyl ring, along with a propiophenone moiety

Scientific Research Applications

3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 3,5-difluorobenzaldehyde with 2,4-dimethylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: A precursor in the synthesis of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone.

    2,4-Dimethylphenylacetic acid: Another precursor used in the synthesis.

    3,5-Difluoroacetophenone: A structurally similar compound with different functional groups.

Uniqueness

3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone is unique due to the combination of fluorine and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQGPLBZZKGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644709
Record name 1-(3,5-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-58-6
Record name 1-(3,5-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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